3-Amino-5-methylsulfanylpentanoic acid

Overview

Description

Molecular Structure Analysis

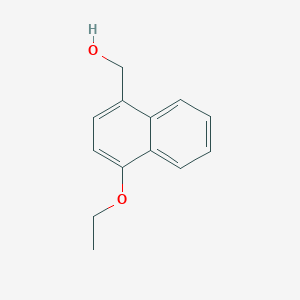

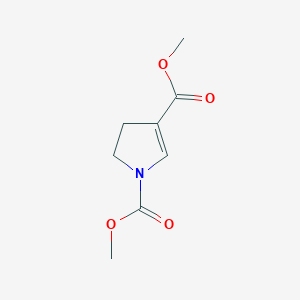

The molecular structure of 3-Amino-5-methylsulfanylpentanoic acid consists of a cyclohexenimine ring with a glycine moiety on the C3 and a second amino acid or amino alcohol linked to the C1 . The InChI string representation of its structure isInChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis

This compound is likely to share similar physical and chemical properties with other amino acids. These properties include solubility in water and ethanol, high melting point, and the ability to act as both an acid and a base due to their zwitterionic nature .Scientific Research Applications

1. Analytical Chemistry and Drug Testing

3-Amino-5-methylsulfanylpentanoic acid is used in the development of sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a range of sulfonamide antibiotics in milk samples. The high sensitivity of these ELISAs makes them suitable for compliance with regulatory requirements in veterinary applications (Adrián et al., 2009).

2. Synthesis of Fluorinated Amino Acids

This compound plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids, which are important for pharmaceutical and biochemical research. These amino acids, including derivatives of this compound, are synthesized using specific reactions and are valuable for understanding molecular interactions in biological systems (Laue et al., 2000).

3. Biofuel Production

In the field of biofuel production, derivatives of this compound are studied for their potential use in metabolic engineering of microorganisms. These derivatives are involved in the synthesis of pentanol isomers, which are considered as potential biofuels (Cann & Liao, 2009).

4. Biological Activity Studies

Research on the biological activity of this compound derivatives includes studies on their interactions with proteins, such as bovine serum albumin. These studies are crucial for understanding drug-protein interactions and for the development of therapeutic agents (Thakare et al., 2018).

5. Development of Chromogenic Protease Substrates

Derivatives of this compound are used in the development of chromogenic protease substrates, particularly for the detection of HIV protease activity. These substrates enhance the capabilities of diagnostic assays and contribute to the understanding of protease functions (Badalassi et al., 2002).

6. Electrochemical Applications

In electrochemistry, derivatives of this compound are investigated for their potential in improving the properties of conductive polymers. These studies are significant for the development of supercapacitors and other energy storage materials (Kowsari et al., 2018).

7. Novel Therapeutic Agents

Research also includes the synthesis of novel compounds derived from this compound for their potential as therapeutic agents. These studies are vital for the development of new drugs with specific pharmacological properties (Blanco et al., 2021).

properties

IUPAC Name |

3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399589 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158570-14-0 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)

![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)